

In-Depth Technical Guide: CORT-108297 (CAS: 1018679-79-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C108297

Cat. No.: B1668170

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This technical guide provides a comprehensive overview of CORT-108297, a selective glucocorticoid receptor (GR) modulator, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

CORT-108297, also known as ADS-108297, is a nonsteroidal selective glucocorticoid receptor modulator (SEGRM) with a high affinity for the glucocorticoid receptor.^{[1][2]}

Property	Value	Reference
CAS Number	1018679-79-2	[1] [2] [3]
Synonyms	CORT108297, CORT 108297, ADS-108297	
IUPAC Name	(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline	
Molecular Formula	C ₂₆ H ₂₅ F ₄ N ₃ O ₃ S	
Molar Mass	535.56 g·mol ⁻¹	
Binding Affinity (K _i)	0.45 nM for Glucocorticoid Receptor	

Supplier Information

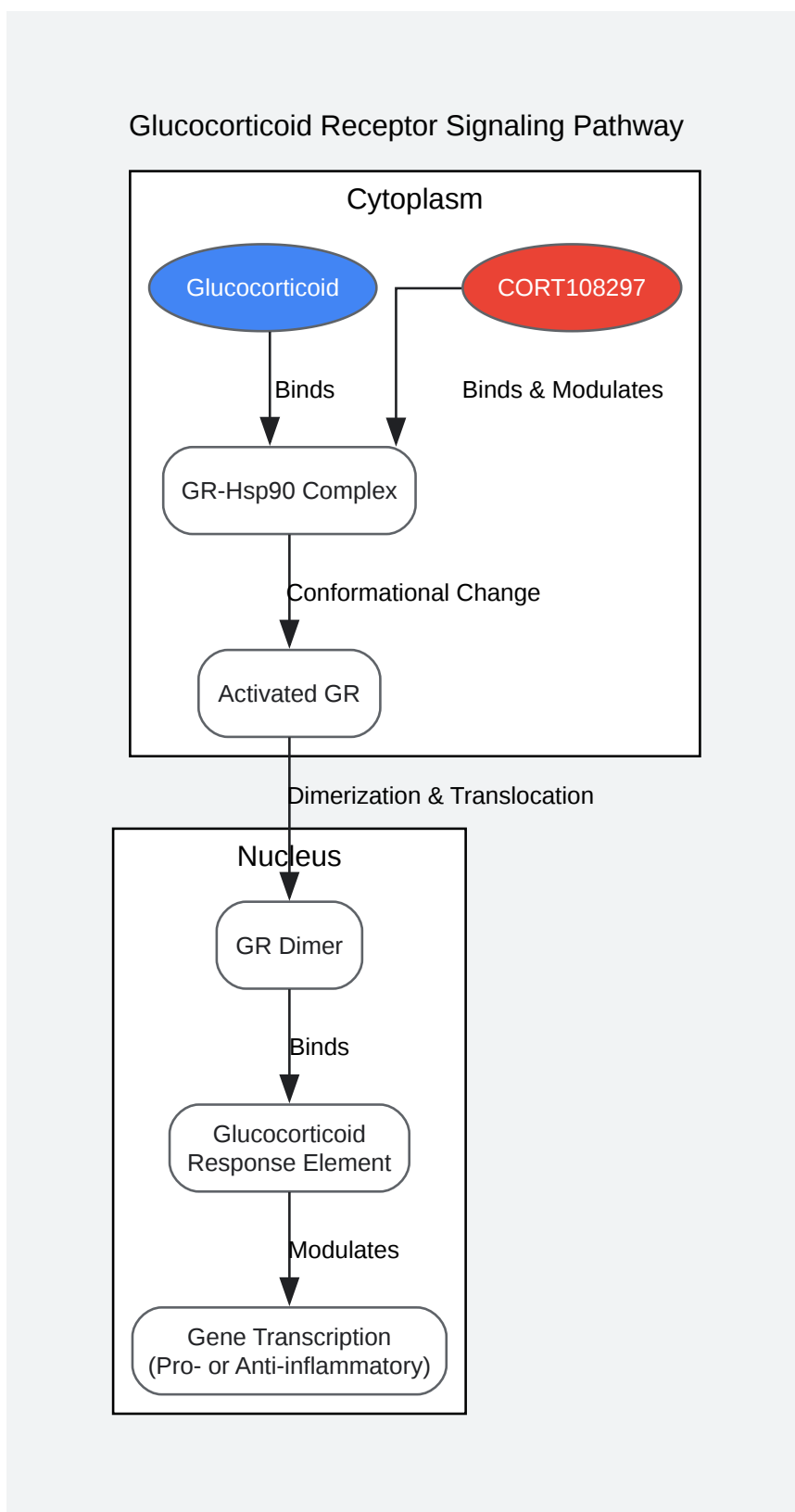
CORT-108297 is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of potential suppliers:

- InvivoChem
- MedchemExpress
- Chemsrvc
- AOBIOUS
- TargetMol
- Amadis Chemical Company Limited
- ChemicalBook

Mechanism of Action and Signaling Pathway

CORT-108297 is a selective glucocorticoid receptor (GR) modulator, exhibiting both antagonistic and partial agonistic properties depending on the cellular context. It acts by binding to the GR, which is a nuclear receptor that, upon activation by glucocorticoids, translocates to the nucleus and regulates the transcription of target genes. By modulating GR signaling, CORT-108297 can influence various physiological processes, including metabolism, inflammation, and the stress response.

The diagram below illustrates the general mechanism of glucocorticoid receptor signaling and the point of intervention for a GR modulator like CORT-108297.



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Caption: Glucocorticoid Receptor (GR) signaling pathway modulation by CORT-108297.

Experimental Data

In Vitro Activity

Parameter	Value	Cell Line	Description	Reference
GR Binding Ki	0.45 nM	-	High affinity for the glucocorticoid receptor.	
SGK1 Expression	Complete Blockade	LAPC4 cells	Completely blocks Dexamethasone-mediated SGK1 increase.	
KLK3 Expression	48% Inhibition	LAPC4 cells	Antagonizes Dexamethasone-induced KLK3 expression.	

In Vivo Efficacy in Diet-Induced Obesity

Treatment Group	Dose	Body Weight Gain	Plasma Glucose	Reference
Vehicle	-	6.3 g (average)	-	
CORT-108297	80 mg/kg QD	Significantly less than vehicle	Significantly lower than vehicle	
CORT-108297	40 mg/kg BID	Significantly less than vehicle	Significantly lower than vehicle	
Mifepristone	30 mg/kg BID	Significantly less than vehicle	-	

In Vivo Effects on Stress Response

Treatment Group	Dose	Peak Corticosterone Response	Immobility in Forced Swim Test	Reference
CORT-108297	30 mg/kg	Potently suppressed	No significant difference from vehicle	
CORT-108297	60 mg/kg	Potently suppressed	Significantly decreased	

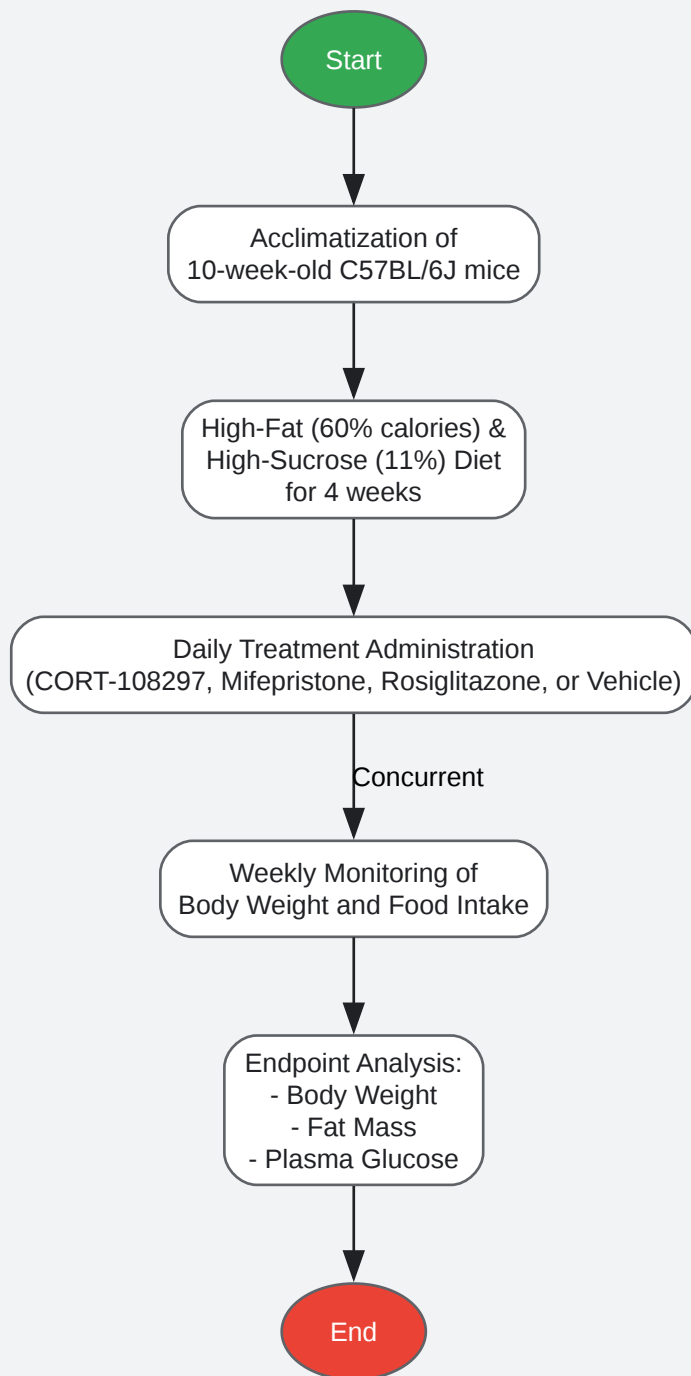
Experimental Protocols

Diet-Induced Obesity Study in Mice

This protocol is based on studies investigating the effect of CORT-108297 on weight gain in a diet-induced obesity model.

Experimental Workflow Diagram

Diet-Induced Obesity Experimental Workflow

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References

- 1. biorxiv.org [biorxiv.org]
- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CORT-108297 (CAS: 1018679-79-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668170#c108297-cas-number-and-supplier-information]

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